N-(pyridin-3-ylmethyl)propan-1-amine
Overview
Description
N-(pyridin-3-ylmethyl)propan-1-amine belongs to a class of organic compounds that feature a pyridine ring attached to an amine group via a methylene bridge. This structural motif is common in many biologically active molecules and ligands for metal coordination chemistry.
Synthesis Analysis
The synthesis of N-(pyridin-3-ylmethyl)propan-1-amine derivatives often involves the condensation reactions of pyridinecarbaldehyde with various amines. For example, the formation of Schiff base complexes through the condensation of tripodal amines with aldehydes in the presence of metal ions like Zn(II) has been reported, demonstrating the versatility of these compounds in coordination chemistry (Rezaeivala, 2017).
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-ylmethyl)propan-1-amine derivatives has been elucidated using techniques such as single crystal X-ray diffraction. Studies have shown that these compounds can adopt various coordination geometries when forming complexes with metals, often resulting in distorted square pyramidal or trigonal bipyramidal arrangements (Keypour et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of N-(pyridin-3-ylmethyl)propan-1-amine derivatives includes their ability to form stable complexes with various metal ions, which is useful in the development of coordination compounds for potential applications in catalysis, material science, and medicine. Their reactivity with different aldehydes to form Schiff bases highlights their potential in synthetic organic chemistry (Rezaeivala, 2017).
Scientific Research Applications
Catalysis and Polymerization :
- Used as a ligand in catalysts for the production of cadmium(II) (Hakimi et al., 2013).
- Facilitates copper-catalyzed amination of aryl halides (Wang et al., 2015).
- Enhances methyl methacrylate polymerization in Cobalt(II) complexes (Ahn et al., 2016).
Medical and Biological Applications :
- Potential applications in antimicrobial and DNA cleavage activities (Keypour et al., 2017).
- Serves as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+ ions (Zheng et al., 2016).
Synthesis of Complex Molecules :
- Aids in the synthesis of fused imidazo-diazines and imidazo-pyridines (Garzón & Davies, 2014).
- Assists in creating new zinc-containing compounds (Keypour et al., 2018).
Spectroscopic and Structural Analysis :
- Its geometry and vibrational modes analyzed by DFT method for stability insights (Renuga et al., 2014).
- Formation of silver(I) coordination polymer structures (Moon et al., 2015).
Chemical Sensing and Luminescent Properties :
- Demonstrates luminescent properties in Silver(I) coordination complexes (Zhang et al., 2013).
- Used in designing nanostructured catalysts for cross-coupling reactions (Zarei et al., 2018).
Biomimetics and Organometallic Chemistry :
- Potential as functional models for intradiol-cleaving catechol dioxygenases (Sundaravel et al., 2011).
- Used in heterogeneous systems for olefin epoxidation (Dakkach et al., 2014).
Complex Formation and Magnetism :
- Plays a role in the formation of Cu(II) complexes (Keypour et al., 2015).
- Contributes to understanding the magnetism in Manganese(II) complexes (Wu et al., 2004).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOUAABYXKHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405884 | |
Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)propan-1-amine | |
CAS RN |
19730-13-3 | |
Record name | N-Propyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19730-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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